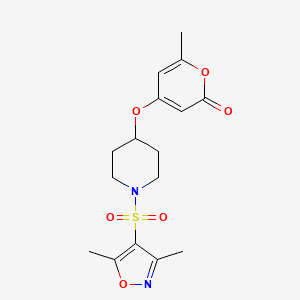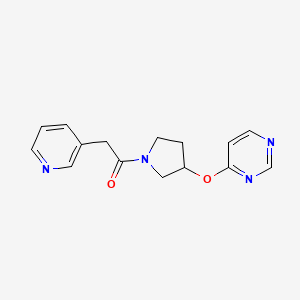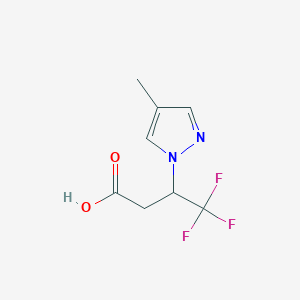![molecular formula C18H20N6O3 B2501709 N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170417-32-9](/img/structure/B2501709.png)
N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as the benzo[d]imidazole, pyrazole, and acetamide groups, which are common in drug design. The presence of a morpholine ring suggests potential for enhanced solubility and membrane permeability.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines with N,N-disubstituted acetamide has been reported, which could be a similar approach to synthesizing the backbone of the compound . Additionally, the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides through the reaction of chloroacetamides with sulfur and morpholine provides insight into potential synthetic routes involving morpholine and acetamide functionalities .
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been studied, revealing various hydrogen-bonding patterns that could influence the compound's stability and reactivity . These patterns include C-H...O and C-H...pi(arene) hydrogen bonds, which are likely to be present in the compound of interest due to the structural similarities.
Chemical Reactions Analysis
The reactivity of similar compounds has been demonstrated in the formation of 1,2-diketones and dihydro-1H-imidazole-2-carboxamides . These reactions are indicative of the potential chemical transformations that the target compound could undergo, which may include nucleophilic attacks at the acetamide carbonyl or electrophilic substitutions at the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from pKa determination studies. The acidity constants of the compounds are crucial for understanding their behavior in biological systems. For example, the pKa values of benzothiazole-2-yl acetamide derivatives have been determined, suggesting that the protonation of the compound may occur on the nitrogen atoms of the imidazole and benzo[d]imidazole rings . These properties are essential for predicting the solubility, stability, and overall reactivity of the compound.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
One study focused on the synthesis and characterization of pyrazole-acetamide derivatives, leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by their supramolecular architectures, were studied for their antioxidant activity. The research highlighted the effect of hydrogen bonding on the self-assembly process, indicating significant antioxidant properties of both the ligands and their complexes. This suggests potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Anticonvulsant Agents
Another area of research involved the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophores, showing promising anticonvulsant leads. This study provides insights into the structural modification of these compounds to enhance their anticonvulsant properties, potentially contributing to the development of new therapeutic agents for seizure disorders (Amir et al., 2012).
Radiolabeling for SPECT Imaging
Research on the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for the study of peripheral benzodiazepine receptors using SPECT highlights the development of high-affinity and selective ligands for imaging applications. This work underlines the potential of these compounds in the study of receptor distribution and density in vivo, which could have implications for diagnosing and understanding various neurological conditions (Katsifis et al., 2000).
Anti-Bacterial Activity
The synthesis and antibacterial activity of certain pyrazole and pyrimidine derivatives were explored, indicating that these compounds exhibit significant antibacterial properties. This research suggests potential applications in developing new antibacterial agents to combat resistant bacterial strains (Gullapelli et al., 2014).
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-12-10-15(17(26)23-6-8-27-9-7-23)22-24(12)11-16(25)21-18-19-13-4-2-3-5-14(13)20-18/h2-5,10H,6-9,11H2,1H3,(H2,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLPZPXSQZVJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC3=CC=CC=C3N2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)
![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)
methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)

![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)




![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)
![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)